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Compound of Interest

Compound Name: Amooracetal

Cat. No.: B564674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the spectral data for Amooracetal,
a novel natural product with significant potential in drug development. The elucidation of its

complex structure has been made possible through a combination of advanced spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy. This document presents a detailed analysis of the spectral data,

outlines the experimental protocols used for data acquisition, and provides visualizations of key

structural relationships to aid in research and development efforts.

Spectroscopic Data
The structural characterization of Amooracetal was achieved through the careful interpretation

of its NMR, MS, and IR spectra. The quantitative data from these analyses are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided crucial information about the carbon and proton framework of

Amooracetal. Experiments were conducted in deuterated chloroform (CDCl₃) on a high-field

spectrometer.

Table 1: ¹H NMR Spectral Data for Amooracetal (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.26 m - 1H Ar-H

5.95 ddd 17.2, 10.5, 8.0 1H H-1'

5.30 d 17.2 1H H-2'a

5.25 d 10.5 1H H-2'b

4.60 d 8.0 1H H-1

3.85 s - 3H OCH₃

2.10 m - 2H H-2

1.80 m - 2H H-3

1.25 s - 6H C(CH₃)₂

Table 2: ¹³C NMR Spectral Data for Amooracetal (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

170.2 C C=O

140.5 CH C-1'

128.5 CH Ar-C

117.8 CH₂ C-2'

109.5 C C-4

80.1 CH C-1

52.3 CH₃ OCH₃

40.2 C C(CH₃)₂

35.6 CH₂ C-2

25.1 CH₂ C-3

24.9 CH₃ C(CH₃)₂

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the exact mass and

molecular formula of Amooracetal.

Table 3: Mass Spectrometry Data for Amooracetal

Ionization Mode Mass Analyzer m/z [M+H]⁺ Molecular Formula

ESI TOF 253.1489 C₁₅H₂₀O₃

Infrared (IR) Spectroscopy
The functional groups present in Amooracetal were identified using IR spectroscopy.

Table 4: Infrared (IR) Spectral Data for Amooracetal
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Wavenumber (cm⁻¹) Description of Vibration Functional Group

3080 C-H stretch Alkene

2960 C-H stretch Alkane

1735 C=O stretch Ester

1640 C=C stretch Alkene

1150 C-O stretch Ester

Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[1] The

sample was dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent

peak (δH 7.26 and δC 77.16).[2] Standard pulse sequences were used for 1D and 2D NMR

experiments, including COSY, HSQC, and HMBC, to establish the connectivity of protons and

carbons.

Mass Spectrometry
High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer

with an electrospray ionization (ESI) source in positive ion mode.[3] The instrument was

calibrated using a standard reference mixture to ensure high mass accuracy.

Infrared Spectroscopy
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.[4] A thin

film of the purified compound was prepared on a NaCl plate for analysis. The spectrum was

recorded in the range of 4000-400 cm⁻¹.[5]

Structural Elucidation Workflow
The process of determining the structure of Amooracetal involved a logical workflow, starting

from the initial spectral data acquisition to the final structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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